Sodium butyrate-3,3,4,4,4-D5
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Overview
Description
Sodium butyrate-3,3,4,4,4-D5: is a deuterated form of sodium butyrate, where five hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine. The molecular formula of this compound is CD3CD2CH2COONa, and it has a molecular weight of 115.12 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium butyrate-3,3,4,4,4-D5 can be synthesized by reacting butyric acid-3,3,4,4,4-D5 with sodium hydroxide. The reaction involves the dropwise addition of butyric acid-3,3,4,4,4-D5 into a sodium hydroxide solution, followed by evaporation of water and drying to obtain the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized drying equipment to ensure fewer side reaction impurities and higher yields. The process typically includes the following steps:
- Addition of butyric acid-3,3,4,4,4-D5 to sodium hydroxide solution.
- Vigorous reaction at controlled temperatures.
- Evaporation of water and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium butyrate-3,3,4,4,4-D5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce butyric acid derivatives.
Reduction: It can be reduced to form butanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines are commonly used.
Major Products Formed:
Oxidation: Butyric acid derivatives.
Reduction: Butanol derivatives.
Substitution: Various substituted butyrate compounds.
Scientific Research Applications
Chemistry: Sodium butyrate-3,3,4,4,4-D5 is used as a stable isotope-labeled compound in various chemical analyses and studies .
Biology: It is used in studies involving metabolic pathways and the role of short-chain fatty acids in biological systems .
Medicine: Research has shown that butyrate and its derivatives have potential therapeutic effects in conditions such as Parkinson’s disease and diabetic kidney disease .
Industry: It is used in the production of deuterated compounds for various industrial applications .
Mechanism of Action
Sodium butyrate-3,3,4,4,4-D5 exerts its effects primarily through the inhibition of histone deacetylase (HDAC) activity. This inhibition leads to histone hyperacetylation, which affects gene expression and chromatin structure. Additionally, butyrate acts as an epigenetic regulator by up-regulating microRNAs and inducing histone butyrylation and autophagy processes .
Comparison with Similar Compounds
- Sodium butyrate-2,4-13C2
- Sodium butyrate-4-13C
- Sodium butyrate-2-13C
- Sodium butyrate-1,2-13C2
- Sodium butyrate-13C4
- Sodium propionate-d5
- 2-Keto-3-(methyl-13C,d1)-butyric-3,4,4,4-d4 acid sodium salt
- Sodium benzoate-d5
- Palmitic acid-15,15,16,16,16-d5
Uniqueness: Sodium butyrate-3,3,4,4,4-D5 is unique due to its deuterium labeling, which makes it particularly useful in studies involving metabolic tracing and the investigation of biochemical pathways. Its stable isotope labeling provides distinct advantages in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Properties
Molecular Formula |
C4H7NaO2 |
---|---|
Molecular Weight |
115.12 g/mol |
IUPAC Name |
sodium;3,3,4,4,4-pentadeuteriobutanoate |
InChI |
InChI=1S/C4H8O2.Na/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1/i1D3,2D2; |
InChI Key |
MFBOGIVSZKQAPD-LUIAAVAXSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC(=O)[O-].[Na+] |
Canonical SMILES |
CCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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